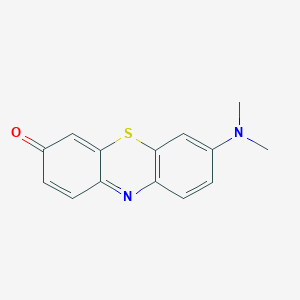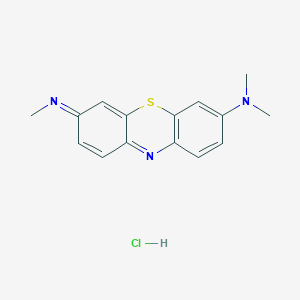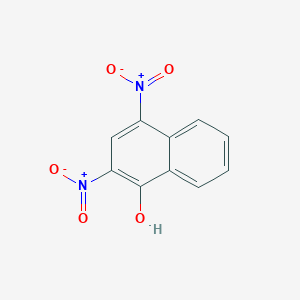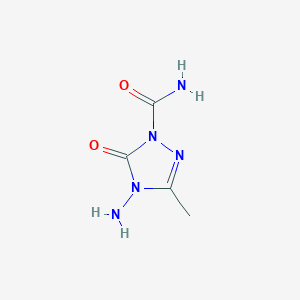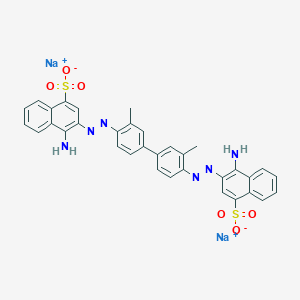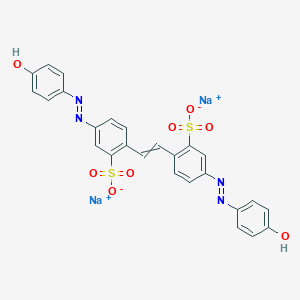
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, also known as DBH, is a synthetic compound that has gained attention due to its potential as an anticancer agent. DBH belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is not fully understood. However, studies have suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea inhibits the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis and repair. Inhibition of this enzyme leads to the depletion of deoxyribonucleotide triphosphates (dNTPs) and subsequently, the inhibition of DNA synthesis and cell proliferation. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
生化学的および生理学的効果
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. Studies have also suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has anti-inflammatory and anti-angiogenic properties, which may contribute to its anticancer effects. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been found to inhibit the expression of various inflammatory cytokines and angiogenic factors.
実験室実験の利点と制限
One advantage of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its relatively simple synthesis method. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also shown potent anticancer activity in various cancer cell lines and animal models. However, one limitation of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its exact mechanism of action and identifying its molecular targets. Further studies should also investigate the potential of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea as a combination therapy with other anticancer agents. In addition, the development of more efficient methods for the synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea and its analogs may lead to the discovery of more potent anticancer agents.
Conclusion
In conclusion, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is a promising anticancer agent that has shown potent antiproliferative activity against various cancer cell lines. Its relatively simple synthesis method and low toxicity in normal cells make it a promising candidate for cancer treatment. Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its mechanism of action, identifying its molecular targets, and developing more efficient methods for its synthesis.
合成法
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-benzofurancarboxylic acid with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine-O-sulfonic acid to obtain the desired product. The synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been studied extensively for its anticancer properties. It has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has shown promising results in inhibiting tumor growth in animal models.
特性
CAS番号 |
139149-55-6 |
|---|---|
製品名 |
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea |
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea |
InChI |
InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1 |
InChIキー |
FYAQEFBDKOWIIL-CQSZACIVSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
正規SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
その他のCAS番号 |
139149-55-6 |
同義語 |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



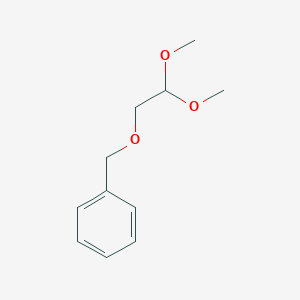
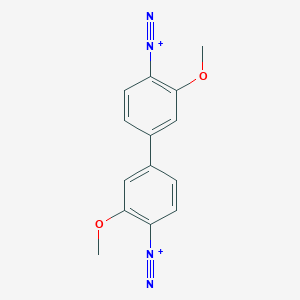
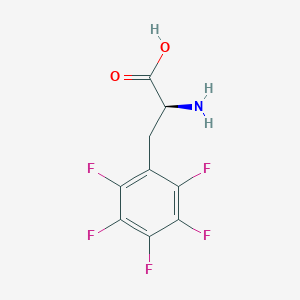
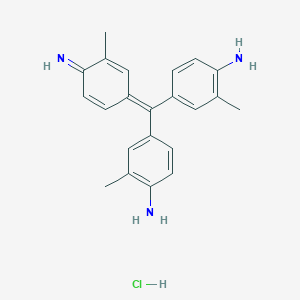
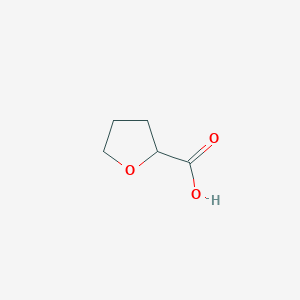
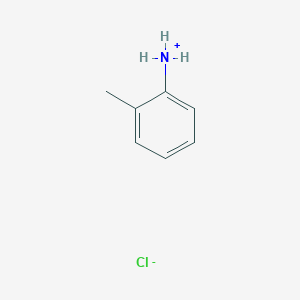
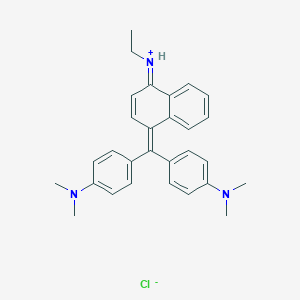
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
